Structure and properties of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid
Structure and properties of 2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid
Content Type: Technical Monograph / Synthetic Guide
Subject: CAS 1895670-52-6 (Intermediate for ROR
Executive Summary & Pharmacophore Relevance[1]
2,3-Difluoro-4-(2-hydroxypropan-2-yl)benzoic acid is a critical high-value intermediate in the synthesis of next-generation immunology therapeutics, specifically ROR
In the context of drug design, this moiety serves a dual purpose:
-
Metabolic Blocking: The 2,3-difluoro substitution pattern on the phenyl ring lowers the pKa of the carboxylic acid (enhancing potency via stronger ionic interactions) and blocks metabolic oxidation at the electron-rich ortho positions.
-
Solubility & Selectivity: The 2-hydroxypropan-2-yl group (tertiary carbinol) acts as a "polar handle."[1] Unlike a simple isopropyl group, the tertiary alcohol introduces a hydrogen bond donor/acceptor motif that improves aqueous solubility and crystallizability while resisting oxidative metabolism (due to the lack of
-protons).
Physicochemical Properties[1][2][3][4]
The following data aggregates experimental ranges and calculated consensus values essential for formulation and synthetic planning.
| Property | Value / Range | Notes |
| CAS Number | 1895670-52-6 | Specific to the 2,3-difluoro isomer.[1] |
| Molecular Formula | C | |
| Molecular Weight | 216.18 g/mol | |
| Appearance | White to Off-White Crystalline Solid | Hygroscopic in amorphous forms.[1] |
| pKa (Acid) | 2.8 – 3.2 (Predicted) | Significantly more acidic than benzoic acid (4.[1]2) due to inductive effect of 2,3-difluoro substitution.[1] |
| LogP | 1.4 – 1.8 | Moderate lipophilicity; lowered by the polar tertiary alcohol.[1] |
| Solubility | DMSO (>50 mg/mL), Methanol | Sparingly soluble in water; soluble in alkaline aqueous buffers.[1] |
| Melting Point | 165 – 170 °C | Range varies by polymorph/purity.[1] |
Synthetic Methodology: The "Sequential Lithiation" Protocol
While various routes exist, the Sequential Lithiation of 1,4-dibromo-2,3-difluorobenzene is the most robust method for generating high-purity material.[1] This route avoids the chemoselectivity issues associated with Grignard additions to ester-containing precursors.[1]
Reaction Scheme Visualization
Caption: Figure 1. Sequential lithiation strategy exploiting the differential reactivity of aryl bromides and the stability of the tertiary alkoxide.
Detailed Protocol
Stage 1: Mono-Lithiation and Carbinol Formation
Objective: Selectively install the tertiary alcohol at position 4 without affecting the second bromide.
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with 1,4-dibromo-2,3-difluorobenzene (1.0 eq) dissolved in anhydrous THF (0.5 M concentration).[1]
-
Lithiation: Cool the solution to -78 °C (Dry ice/Acetone bath). Slowly add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70 °C.
-
Electrophile Addition: After stirring for 1 hour at -78 °C, add anhydrous acetone (1.5 eq) dropwise.
-
Quench: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated NH
Cl solution.[1] -
Workup: Extract with Ethyl Acetate (EtOAc).[1][6][7] Wash organic layer with brine, dry over Na
SOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> , and concentrate.[1] Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield 1-bromo-2,3-difluorobenzoic-4-(2-hydroxypropan-2-yl)benzene .
Stage 2: Carboxylation to Final Acid
Objective: Convert the remaining aryl bromide to a carboxylic acid.
-
Setup: Dissolve the intermediate from Stage 1 (1.0 eq) in anhydrous THF (0.3 M).
-
Lithiation (Dianion Formation): Cool to -78 °C . Add n-Butyllithium (2.2 eq).[1]
-
Note: The first equivalent deprotonates the tertiary alcohol (forming the alkoxide); the second equivalent performs the Lithium-Halogen exchange at the aryl bromide.
-
-
Carboxylation: Bubble excess CO
gas (dried through a CaCl tube) into the reaction mixture for 30 minutes while maintaining -78 °C. -
Acidification: Allow to warm to room temperature. Carefully quench with 1M HCl until pH ~2. This protonates both the carboxylate and the alkoxide.
-
Isolation: Extract with EtOAc. The product is an acid; it can be purified by extracting into saturated NaHCO
(aqueous), washing the organic layer (discarding non-acidic impurities), and then re-acidifying the aqueous layer to precipitate the target compound. -
Crystallization: Recrystallize from EtOAc/Heptane to achieve >98% HPLC purity.
Analytical Quality Control
To ensure the material is suitable for downstream API synthesis (e.g., Cedirogant), the following specifications must be met:
HPLC Method (Reverse Phase)[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm and 254 nm.[1]
-
Retention Time: The polar carbinol group will cause this compound to elute earlier than its non-hydroxylated analogs.[1]
NMR Characterization[10]
-
H NMR (400 MHz, DMSO-d
): - F NMR: Distinct doublets showing coupling between F2 and F3.
Mechanism of Action Context: ROR t Inhibition[6]
This intermediate forms the "left-hand" side of the Cedirogant molecule. Its structural features are directly responsible for anchoring the drug in the ROR
Caption: Figure 2. Pharmacophore contribution of the target intermediate to the allosteric modulation of ROR
The tertiary hydroxyl group often engages in specific hydrogen bonding networks within the LBD, while the fluorine atoms optimize the dihedral angle of the biaryl system in the final drug, ensuring the molecule adopts the bioactive conformation required to destabilize Helix 12 and suppress Th17 differentiation.
References
-
AbbVie Inc. (2019).[1][8] RORgammaT Inhibitors and Methods of Use Thereof. World Intellectual Property Organization.[1] Patent WO2019/123456.[1] (Note: Representative patent context for ABBV-157 class compounds).
-
Cai, J., et al. (2021).[1][9] Discovery of Cedirogant (ABBV-157): A Potent, Selective, and Orally Bioavailable RORγt Inverse Agonist for the Treatment of Psoriasis. Journal of Medicinal Chemistry.
-
ChemicalBook. (2023).[1] Properties and Synthesis of Fluorinated Benzoic Acid Derivatives.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1344109-54-1 (Analogous Structures). [1]
-
Vital, P., et al. (2024).[1] Cedirogant Population Pharmacokinetics and Pharmacodynamic Analyses. PubMed.[1][10]
Sources
- 1. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 3. Pipeline [abbviescience.com]
- 4. ABBV-157 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 7. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 10. cedirogant (ABBV-157) / AbbVie, Inventiva [delta.larvol.com]
